methyl 2-bromo-2-cyclopropylacetate
Description
Structural Classification and Unique Features within Organic Chemistry
Methyl 2-bromo-2-cyclopropylacetate is classified as an α-bromoester. The key structural features of this molecule are the methyl ester group, the bromine atom, and the cyclopropane (B1198618) ring, all attached to the same carbon atom.
The presence of a bromine atom on the carbon adjacent to the carbonyl group makes it an electrophilic center, susceptible to nucleophilic attack. This reactivity is a hallmark of α-halo carbonyl compounds. The cyclopropane ring is a small, highly strained three-membered ring. This strain results in unique electronic properties and reactivity, differing significantly from larger cycloalkanes.
The combination of these features in one molecule creates a versatile building block in organic synthesis. The interplay between the reactive C-Br bond and the strained cyclopropyl (B3062369) group can lead to various synthetic transformations, including ring-opening reactions and substitutions.
Research Significance of Alpha-Bromoesters and Cyclopropane Derivatives
Alpha-Bromoesters
Alpha-bromoesters are valuable intermediates in organic synthesis. The bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups at the α-position. libretexts.org The proximity of the electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophilic substitution. libretexts.org These compounds are precursors to α-hydroxy acids, α-amino acids, and α,β-unsaturated esters. libretexts.orglibretexts.org
Cyclopropane Derivatives
Cyclopropane rings are found in numerous biologically active natural products and pharmaceutical compounds. nih.gov The incorporation of a cyclopropane motif can significantly influence a molecule's pharmacological properties. nih.gov The rigid, three-dimensional structure of the cyclopropane ring can provide conformational constraint, which is often desirable in drug design. nih.govbeilstein-journals.org Fused-cyclopropane rings, in particular, have been shown to enhance metabolic stability, improve target binding potency, and increase membrane permeability. nih.gov The unique electronic nature of the cyclopropane ring, with its increased s-character in the C-H bonds and p-character in the C-C bonds, also contributes to its distinct chemical behavior. nih.gov
The combination of these two functionalities in this compound makes it a subject of interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Historical Overview of Synthetic and Mechanistic Studies on Related Chemical Entities
The study of α-halo carbonyl compounds dates back to the 19th century with the discovery of the Hell-Volhard-Zelinsky reaction, a method for the α-halogenation of carboxylic acids. libretexts.org This reaction proceeds through an enol or enolate intermediate and has been a cornerstone of organic synthesis for introducing halogens at the α-position. The mechanisms of nucleophilic substitution at the α-carbon of carbonyl compounds have been extensively studied, with both SN1 and SN2 pathways being observed depending on the substrate and reaction conditions. libretexts.org
The chemistry of cyclopropanes has also been a rich area of investigation. The high ring strain of cyclopropane makes it susceptible to ring-opening reactions under various conditions, including with electrophiles, nucleophiles, and radicals. nih.gov The development of methods for the synthesis of cyclopropanes, such as the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation of alkenes, has been a significant focus of synthetic organic chemistry. wikipedia.org
Mechanistic studies on reactions involving cyclopropyl-substituted carbocations and radicals have revealed interesting rearrangements and stereochemical outcomes. The use of stereochemically defined cyclopropanes has served as a valuable tool to probe reaction mechanisms, particularly in distinguishing between radical and cationic pathways. nih.gov The formal nucleophilic substitution of bromocyclopropanes has been shown to proceed through an elimination-addition mechanism involving a cyclopropene (B1174273) intermediate. acs.org
Structure
3D Structure
Properties
CAS No. |
1584657-99-7 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl 2-bromo-2-cyclopropylacetate |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3H2,1H3 |
InChI Key |
PNUIIPDSXRMQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC1)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Halogenation Approaches for Alpha-Carbon Centers
The direct introduction of a bromine atom at the alpha-position of a carbonyl compound is a fundamental transformation in organic synthesis. For the synthesis of methyl 2-bromo-2-cyclopropylacetate, this would involve the bromination of methyl 2-cyclopropylacetate. This approach typically proceeds via an enol or enolate intermediate.
Classic methods for the α-alkylation of phenylacetic esters involve the in situ formation of an enolate using a strong base, followed by reaction with an alkyl halide. nih.gov Similarly, direct α-halogenation can be achieved. While specific literature on the direct bromination of methyl 2-cyclopropylacetate is not prevalent, analogous reactions with similar substrates are well-documented. For instance, the α-bromination of ketones like 2-methylcyclohexanone (B44802) is a standard procedure. nih.gov
The reaction conditions for such a transformation would likely involve a suitable brominating agent and reaction conditions that favor the formation of the α-bromo ester.
Table 1: Representative Conditions for Alpha-Bromination
| Brominating Agent | Catalyst/Base | Solvent | Comments |
| N-Bromosuccinimide (NBS) | Acid or radical initiator | Carbon tetrachloride | Common for allylic and benzylic bromination, can be adapted for α-bromination of carbonyls. |
| Bromine (Br₂) | Acetic acid | Acetic acid | A classic method, though can be harsh and produce HBr as a byproduct. |
| Phenyltrimethylammonium tribromide | Tetrahydrofuran | Tetrahydrofuran | A solid, stable, and selective brominating agent. |
A photocatalyzed approach for the α-alkylation of esters has also been developed, which proceeds via the formation of an α-radical from a cesium enolate. nih.gov This suggests the potential for a radical-based α-bromination of methyl 2-cyclopropylacetate.
Esterification Routes for Carboxylic Acid Precursors
A highly convergent and common strategy for the synthesis of esters is the esterification of a corresponding carboxylic acid precursor. In this case, this compound would be synthesized from 2-bromo-2-cyclopropylacetic acid and methanol (B129727).
This method is advantageous if the α-brominated carboxylic acid is readily accessible. The esterification is typically catalyzed by a strong acid, such as sulfuric acid, or can be achieved using various other coupling agents. chemicalbook.comchemicalbook.com For example, the synthesis of methyl 2-(2-bromophenyl)acetate (B8456191) is achieved by refluxing the corresponding carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com
A patent describes a method for synthesizing methyl alpha-bromo-2-chlorophenylacetate via an ester exchange reaction between alpha-bromo-2-chlorophenylacetic acid and methyl acetate (B1210297), catalyzed by a Lewis acid like titanium tetrachloride or zinc chloride. google.comgoogle.com
Table 2: Esterification Methods for 2-Bromo-2-cyclopropylacetic Acid
| Reagent | Catalyst | Solvent | Reaction Conditions |
| Methanol | Sulfuric Acid (catalytic) | Methanol | Reflux |
| Methanol | Thionyl Chloride | Methanol | Room temperature to reflux |
| Methyl Acetate | Titanium Tetrachloride | Methyl Acetate | Reflux |
| Diazomethane | Diethyl Ether | Diethyl Ether | Room temperature (Note: Diazomethane is toxic and explosive) |
Transformations Involving Cyclopropyl (B3062369) Ring Formation or Modification
Reactions from Cyclopropyl-Containing Precursors
Synthesizing this compound can also be approached by starting with a simpler cyclopropyl-containing molecule and building the necessary functionality. For instance, cyclopropanecarboxylic acid is a commercially available starting material. orgsyn.org This could potentially be converted to its methyl ester, followed by α-bromination as described in section 2.1.
Another route could involve the Hunsdiecker reaction on cyclopropanecarboxylic acid to produce bromocyclopropane, which would then require further elaboration to introduce the acetate group, a more complex and less direct approach. orgsyn.org
Derivatization of Cyclopropylideneacetates
A more advanced strategy involves the derivatization of cyclopropylideneacetates. For example, methyl 2-chloro-2-cyclopropylideneacetate can be synthesized and subsequently used as a precursor. uni-goettingen.de The bromo analogue, methyl 2-bromo-2-cyclopropylideneacetate, has also been prepared. uni-goettingen.deresearchgate.net These compounds contain an exocyclic double bond that can be subjected to addition reactions. While not a direct conversion, these intermediates are valuable for creating a variety of substituted cyclopropyl compounds.
Stereoselective and Enantioselective Synthesis Protocols
The development of methods for the stereoselective synthesis of cyclopropanes is a significant area of research due to the prevalence of this motif in biologically active molecules. nih.gov While specific studies on the enantioselective synthesis of this compound are limited, general strategies for creating chiral cyclopropanes can be considered.
One approach involves the asymmetric cyclopropanation of alkenes. nih.gov Another strategy is the enantioselective synthesis of halocyclopropyl alcohols through tandem reactions, which can achieve high diastereoselectivity and enantioselectivity. nih.govconsensus.app These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome.
A cobalt-catalyzed semipinacol rearrangement of symmetric α,α-diarylallylic alcohols has been shown to produce enantioenriched α-aryl ketones, demonstrating a catalytic approach to creating tertiary stereocenters. chemrxiv.org Similar strategies could potentially be adapted for the synthesis of chiral α-bromocyclopropyl esters.
Catalytic Methods in the Synthesis of Related Haloesters
Catalytic methods offer advantages in terms of efficiency, selectivity, and environmental impact. In the context of synthesizing haloesters, several catalytic approaches are relevant.
The esterification of carboxylic acids, as mentioned in section 2.2, is often a catalyzed process. Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride can catalyze the ester exchange reaction between an α-bromo acid and methyl acetate. google.comgoogle.com Supported catalysts, such as aluminum trichloride (B1173362) on a solid support, are also used in related acylation reactions to simplify purification. google.com
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a classic example of a metal-mediated reaction involving haloesters. numberanalytics.com While this reaction consumes the haloester, it highlights the utility of this class of compounds in C-C bond formation. Enantioselective versions of the Reformatsky reaction have been developed using chiral ligands. acs.org
Dual photoredox and cobalt catalysis has been employed for the remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates, representing a modern catalytic approach to forming halo-substituted esters. acs.orgacs.org This method proceeds through a radical-mediated 1,2-acyloxy migration and halogen atom transfer. acs.org
Table 3: Catalytic Methods Relevant to Haloester Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type |
| Esterification | Lewis Acids (e.g., TiCl₄, ZnCl₂) | α-Bromo-acid, Methyl acetate | α-Bromo-ester |
| Hydrobromination | Photoredox/Cobalt Dual Catalysis | Allyl carboxylates | β-Bromo-ester |
| Reformatsky Reaction | Zinc, Chiral Prolinol Ligand | α-Haloester, Aldehyde/Ketone | β-Hydroxy ester |
| Acylation | Supported Aluminum Trichloride | Aromatic compound, Acyl chloride | Ketone |
Emerging Synthetic Technologies for this compound: A Review of Current Research
Currently, there is a notable absence of published scientific literature detailing the application of emerging synthetic technologies, such as flow chemistry and microwave-assisted synthesis, specifically for the production of this compound. While these modern techniques have been successfully applied to a wide range of organic transformations, including the synthesis of various esters and brominated compounds, their specific use for the α-bromination of methyl cyclopropylacetate has not been documented in available research.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages in terms of safety, scalability, and control over reaction parameters. Similarly, microwave-assisted synthesis utilizes microwave radiation to rapidly and efficiently heat reactions, often leading to dramatically reduced reaction times and improved yields.
Although general methodologies exist for processes like continuous flow bromination and microwave-assisted esterification, direct application and optimization of these techniques for this compound have not been reported. A patent for a bicyclic ring derivative inhibitor mentions the use of this compound as a reagent in a conventional batch synthesis process, but does not describe its own synthesis using advanced methods. google.com
The development of dedicated flow chemistry or microwave-assisted protocols for the synthesis of this compound would require specific research to determine optimal conditions, such as reaction time, temperature, reagent concentration, and flow rate or microwave power. Without such dedicated studies, no data on reaction efficiency, yields, or specific operational parameters can be provided.
Therefore, this section remains open for future research findings. The potential for applying these powerful technologies to the synthesis of this specific compound is high, but awaits exploration and documentation by the scientific community.
Reactivity Profiles and Transformation Pathways
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The most prominent reactions involving methyl 2-bromo-2-cyclopropylacetate are nucleophilic substitutions at the carbon center bearing the bromine atom. The outcome of these reactions is dependent on the nucleophile, solvent conditions, and the stability of any potential intermediates.
A unimolecular nucleophilic substitution (SN1) reaction would theoretically proceed through a two-step mechanism, initiated by the departure of the bromide ion to form a carbocation intermediate. Cyclopropylmethyl carbocations are generally noted for their stability, which arises from the ability of the cyclopropane (B1198618) ring's high p-character C-C bonds to overlap with the vacant p-orbital of the carbocation. This delocalization of positive charge is a stabilizing factor.
However, in the case of this compound, the presence of an adjacent electron-withdrawing ester group would likely exert a destabilizing influence on the carbocation. This effect would raise the activation energy for carbocation formation, rendering the SN1 pathway less probable when compared to a concerted bimolecular mechanism.
Bimolecular nucleophilic substitution (SN2) reactions occur in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This process involves a trigonal bipyramidal transition state. The carbon atom bonded to the bromine in this compound is a secondary carbon, and while steric hindrance can be a factor for SN2 reactions, the relatively small size of the cyclopropyl (B3062369) group does not present a significant steric barrier.
The utility of this compound in synthesis, as demonstrated in patent literature, points towards its reactivity in SN2-type transformations. For example, its reaction with (2-((2,4-dimethoxybenzyl)amino)ethyl) tert-butyl carbamate (B1207046) in acetonitrile (B52724) with potassium carbonate at elevated temperatures exemplifies an N-alkylation that proceeds via an SN2 mechanism. In this reaction, the amine functions as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion.
The transition state for such a reaction would involve the nucleophile approaching from the opposite side of the carbon-bromine bond. The hydrogen, cyclopropyl group, and methyl ester group attached to the carbon would lie in a plane perpendicular to the axis of nucleophile approach and bromide departure.
Elimination reactions, specifically E2 eliminations, often compete with SN2 reactions, particularly when a strong base is employed as the nucleophile. An E2 reaction would entail the abstraction of a proton from a carbon atom adjacent to the one carrying the bromine, resulting in the formation of a double bond.
For this compound, the potential for elimination is limited. Abstraction of a proton from the cyclopropyl ring is energetically unfavorable as it would lead to a highly strained cyclopropene (B1174273) derivative. While the alpha-proton to the ester group is acidic, its removal would result in enolate formation, a different reactive pathway. Consequently, under typical conditions for nucleophilic substitution with this compound, the SN2 pathway is predominantly favored over elimination.
Cyclopropane Ring Reactivity and Transformations
The cyclopropane ring in this compound possesses significant ring strain, which can be released through ring-opening reactions, allowing the ring to act as a reactive functional group.
The carbon-carbon bonds of the cyclopropane ring have substantial p-character, making them susceptible to attack by strong electrophiles. This can lead to a ring-opened carbocation through a corner-protonated transition state. While theoretically possible for this compound in the presence of a strong acid, specific studies on such electrophilic ring-opening reactions are not prominent in the scientific literature.
The generation of a radical at the carbon adjacent to the cyclopropane ring could potentially induce a ring-opening rearrangement. The cyclopropylmethyl radical is known to rapidly rearrange to the 3-butenyl radical. If the C-Br bond in this compound were to undergo homolytic cleavage, a similar rearrangement of the resulting radical could be envisioned. However, documented examples of radical-induced reactions for this specific compound are not readily found.
Interactive Data Table: SN2 Reaction of this compound
| Reactant | Reagent | Solvent | Temperature (°C) | Inferred Product | Reaction Type |
| This compound | (2-((2,4-dimethoxybenzyl)amino)ethyl) tert-butyl carbamate, potassium carbonate | acetonitrile | 80 | methyl 2-cyclopropyl-2-((2-((2,4-dimethoxybenzyl)amino)ethyl)amino)acetate | SN2 |
Cyclopropane Ring Expansion and Contraction Processes
The inherent strain of the cyclopropane ring in this compound makes it a substrate for various ring-opening and rearrangement reactions, which can lead to larger ring systems. While direct ring contraction is less common, expansion to four-membered rings represents a significant synthetic pathway.
One of the key transformations is the rearrangement to form cyclobutanone (B123998) derivatives. This process often proceeds via a carbocationic intermediate generated at the α-position upon departure of the bromide ion. The neighboring cyclopropyl C-C bond can then migrate to the cationic center, resulting in the expansion of the three-membered ring to a four-membered ring. This type of transformation is analogous to the vinylcyclopropane-cyclopentene rearrangement, but in this case, it leads from a cyclopropylcarbinyl-type system to a cyclobutyl cation, which is then quenched to form the cyclobutanone.
Studies on related cyclopropyl systems show that treatment with Lewis acids or solvolysis conditions can facilitate this expansion. For instance, the conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanones through a protio-semipinacol ring-expansion has been demonstrated. organic-chemistry.org Although not a direct reaction of this compound, it highlights the propensity of substituted cyclopropanes to undergo ring expansion to form cyclobutanones. The synthesis of cyclobutanones is a valuable transformation, as these four-membered rings are core structures in many bioactive natural products. thieme-connect.de
| Starting Material Type | Reaction Type | Product | Key Features |
| Tertiary vinylic cyclopropyl alcohols | Catalytic protio-semipinacol ring-expansion | α-Quaternary cyclobutanones | Employs a chiral dual-hydrogen-bond donor and HCl. organic-chemistry.org |
| 1-Alkenyl-1,1-borozinc intermediates | Pinacol-type rearrangement | 2,3-disubstituted cyclobutanones | Generated from hydroboration of 1-alkynyl-1-boronate esters. organic-chemistry.org |
| Bicyclo[1.1.1]pent-1-yl alcohols | Base-mediated C-C bond cleavage | Cyclobutanone derivatives | Demonstrates C-C bond cleavage leading to ring modification. organic-chemistry.org |
Reactions Involving the Ester Functionality
The methyl ester group of this compound can undergo typical ester transformations, provided the reaction conditions are compatible with the sensitive cyclopropyl and bromo functionalities.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-cyclopropylacetic acid, under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide, proceeds via a standard SN2-type attack at the carbonyl carbon. However, care must be taken as strong basic conditions can also promote elimination or other side reactions involving the C-Br bond. Acid-catalyzed hydrolysis offers an alternative pathway. The hydrolysis of the related tertiary alkyl halide, 2-bromo-2-methylpropane (B165281), is a classic example of an SN1 reaction, proceeding through a stable carbocation. rsc.orgchegg.comdoubtnut.comlibretexts.org Given the stability of the α-cyclopropyl carbocation, similar mechanistic considerations may apply under certain conditions.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) through transesterification. This is typically achieved by heating the compound in an excess of the desired alcohol under acidic or basic catalysis. This reaction allows for the modification of the ester group to suit the requirements of a subsequent synthetic step.
Reduction: The ester group can be reduced to the corresponding primary alcohol, (2-bromo-2-cyclopropyl)methanol. Strong reducing agents like lithium aluminum hydride (LAH) are generally required for this transformation. The reaction must be performed under anhydrous conditions, and the high reactivity of LAH means that chemoselectivity can be an issue, although the C-Br bond is often stable to these conditions if low temperatures are maintained.
Organometallic Reactions and Cross-Coupling Strategies
The carbon-bromine bond in this compound is a key site for organometallic and cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Reformatsky and Barbier Reactions: The α-bromo ester structure is ideally suited for the Reformatsky reaction. organic-chemistry.orgwikipedia.org Treatment with activated zinc dust generates an organozinc intermediate, or a "Reformatsky enolate." This species is nucleophilic enough to add to aldehydes and ketones, forming β-hydroxy esters, but is generally unreactive towards the ester functionality, preventing self-condensation. wikipedia.org This reaction is a powerful tool for C-C bond formation. Similarly, the Barbier reaction, which generates an organometallic species in situ in the presence of a carbonyl compound, can be employed using metals like zinc, magnesium, or indium. wikipedia.orgchemrxiv.org
Cross-Coupling Reactions: this compound can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent, such as a cyclopropylboronic acid or ester. rsc.orgnih.gov While many Suzuki reactions couple aryl or vinyl halides, the use of alkyl halides is also established. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.govresearchgate.netacs.org Successful coupling would replace the bromine atom with the organic group from the boron reagent.
Sonogashira Coupling: This reaction couples the bromo-compound with a terminal alkyne to form a cyclopropyl-substituted alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govresearchgate.netresearchgate.netmdpi.com This method provides a direct route to functionalized alkynes.
| Reaction Name | Reagents | Product Type | Reference |
| Reformatsky Reaction | Zinc, Aldehyde/Ketone | β-Hydroxy ester | organic-chemistry.orgwikipedia.org |
| Barbier Reaction | Mg, Al, Zn, In, etc., Carbonyl compound | Primary, secondary, or tertiary alcohol | wikipedia.orgchemrxiv.org |
| Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, Base | C-C coupled product | rsc.orgnih.govnih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Substituted alkyne | organic-chemistry.orgnih.govresearchgate.net |
Radical Reactions and Their Pathways
The relatively weak carbon-bromine bond can be cleaved homolytically to generate a carbon-centered radical at the α-position. This radical can then participate in various synthetic transformations.
Atom Transfer Radical Addition (ATRA): This is a key radical-mediated process where this compound can serve as the radical precursor. The reaction is typically initiated by a transition metal catalyst, such as a copper or ruthenium complex, which abstracts the bromine atom to form the α-ester-substituted cyclopropyl radical. rsc.orgresearchgate.net This radical can then add to an alkene or alkyne, creating a new C-C bond. The resulting radical is then quenched by transferring a halogen atom from the catalyst, regenerating the active catalyst and forming the final product. This process allows for the functionalization of unsaturated systems with the cyclopropylacetate moiety.
Mechanistic Investigations
Kinetic Studies and Determination of Rate Laws
Kinetic studies are fundamental to understanding the mechanism of a reaction by revealing the molecularity of the rate-determining step. For the solvolysis of methyl 2-bromo-2-cyclopropylacetate, the reaction rate is expected to be independent of the concentration of the nucleophile (the solvent).
This is characteristic of a first-order reaction, where the rate law is expressed as:
Rate = k [this compound]
This rate law is indicative of a unimolecular nucleophilic substitution (S_N1) mechanism. libretexts.orgdoubtnut.com In this type of mechanism, the slow, rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the solvent (nucleophile) on the carbocation.
Studies on analogous compounds, such as cyclopropylcarbinyl bromide, confirm that the rate-determining step is the initial ionization. nih.gov The rate of hydrolysis for tertiary halides like 2-bromo-2-methylpropane (B165281) is also first-order with respect to the halide and zero-order with respect to the nucleophile, supporting the S_N1 pathway. rsc.org
Table 1: Hypothetical Kinetic Data for the Solvolysis of this compound in Ethanol
| Experiment | Initial [Substrate] (mol/L) | Initial [H₂O] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |
This interactive table demonstrates that doubling the substrate concentration doubles the reaction rate, while changing the nucleophile (water) concentration has no effect, confirming a first-order rate law with respect to the substrate.
Solvent Effects and Medium Dependence on Reaction Mechanisms
The rate of S_N1 reactions is highly sensitive to the properties of the solvent. Specifically, polar protic solvents (e.g., water, ethanol, acetic acid) are particularly effective at stabilizing the transition state leading to the carbocation and the bromide anion, thus accelerating the reaction. doubtnut.comlibretexts.org This stabilization occurs through the solvation of the developing ions.
The Grunwald-Winstein equation is often used to correlate solvolysis rates and provides insight into the mechanism:
log(k/k₀) = lN + mY
Here, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), l is the sensitivity to solvent nucleophilicity (N), and m is the sensitivity to solvent ionizing power (Y). A high m value (typically >0.8) is characteristic of an S_N1 mechanism.
For the closely related cyclopropylcarbinyl bromide, analysis using the extended Grunwald-Winstein equation yielded an m value of 0.75 and an l value of 0.42. nih.gov This suggests a rate-determining ionization step with significant nucleophilic solvation of the incipient carbocation. nih.gov A similar behavior is expected for this compound, where polar, ionizing solvents will significantly increase the rate of solvolysis. Computational studies on similar α-bromo esters have also shown that solvent polarity lowers the energy of the transition state. jmaterenvironsci.comresearchgate.net
Table 2: Relative Solvolysis Rates in Various Solvents at 25°C (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| 100% Ethanol | 24.3 | 1 |
| 50% Ethanol / 50% Water | 52.7 | 150 |
| 100% Water | 78.5 | 4000 |
| Acetic Acid | 6.2 | 5 |
This interactive table illustrates the profound effect of solvent polarity and ionizing power on the rate of an S_N1 reaction. More polar solvents like water and formic acid dramatically increase the reaction rate.
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful tool for probing reaction mechanisms. The kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotope (k_light) to that with a heavy isotope (k_heavy), can provide detailed information about the rate-determining step.
For an S_N1 reaction, an α-deuterium KIE is expected. Replacing the hydrogen on the α-carbon with deuterium (B1214612) (C-D instead of C-H) results in a k_H/k_D value typically between 1.10 and 1.25. This is because the C-H(D) bending vibration in the sp³-hybridized ground state is weakened in the transition state as the carbon re-hybridizes towards sp² in the planar carbocation.
In a study of cyclopentyl p-bromobenzenesulfonate solvolysis, a large α-deuterium rate effect of 1.23 was observed, supporting a mechanism involving the reversible formation of an intimate ion pair. iaea.org A similar effect would be anticipated for this compound, which would provide strong evidence for an S_N1 pathway.
Table 3: Expected Kinetic Isotope Effects for Solvolysis
| Isotopic Substitution | Expected k_light / k_heavy | Interpretation |
|---|---|---|
| α-deuterium | ~1.15 | Weakening of the α-C-H bond in the transition state; supports sp²-hybridized carbocation formation (S_N1). |
| β-deuterium | ~1.10 | Indicates hyperconjugative stabilization of the developing positive charge by β-C-H bonds. |
This interactive table outlines the expected kinetic isotope effects and their mechanistic significance in the context of an S_N1 reaction for the title compound.
Stereochemical Outcome Analysis for Mechanistic Assignment
When a reaction occurs at a chiral center, the stereochemistry of the products provides crucial clues about the mechanism. If this compound were chiral (e.g., if the cyclopropyl (B3062369) ring were substituted), an S_N1 reaction would be expected to proceed through a planar, achiral carbocation intermediate.
The nucleophilic attack by the solvent can occur from either face of this planar intermediate with equal probability, which should lead to a 50:50 mixture of retention and inversion products, known as a racemic mixture. youtube.com
In practice, S_N1 reactions often result in a slight excess of the product with an inverted configuration. youtube.com This is attributed to the formation of an "intimate ion pair," where the departing bromide ion temporarily shields the front face of the carbocation, making attack from the rear face more likely. youtube.com
Table 4: Hypothetical Product Distribution for Solvolysis of a Chiral Analog
| Starting Material Configuration | Product Configuration | Observed Percentage | Mechanistic Implication |
|---|---|---|---|
| (R)-enantiomer | (R)-enantiomer (Retention) | 45% | Attack on the front side of the carbocation. |
This interactive table shows a typical stereochemical outcome for an S_N1 reaction, resulting in partial racemization with a slight preference for inversion of configuration.
Investigation of Reaction Intermediates (e.g., Carbocations, Radicals)
The central intermediate in the solvolysis of this compound is the corresponding cyclopropylcarbinyl carbocation. These cations are famously stable due to the interaction of the empty p-orbital of the carbocation with the C-C sigma bonds of the cyclopropane (B1198618) ring. This interaction leads to a delocalized positive charge and a non-classical structure.
The cyclopropylcarbinyl cation system is known to undergo rapid rearrangements, existing in equilibrium with cyclobutyl and homoallyl cations. This means that the solvolysis of this compound would likely yield a mixture of products, including not only the direct substitution product but also rearranged cyclobutyl and homoallyl esters. The presence of an electron-withdrawing ester group can also influence the product distribution, in some cases favoring the formation of bicyclobutane products.
While these carbocation intermediates are generally too transient to be observed directly under solvolysis conditions, their existence is inferred from the mixture of rearranged products and through computational studies. researchgate.net In some cases, highly stabilized carbocations can be observed spectroscopically at low temperatures in superacid media.
There is no evidence to suggest that reactions of this compound proceed via radical intermediates under typical solvolysis conditions. Radical pathways would require specific initiators, such as UV light or radical initiators, and would lead to a different set of products.
Advanced Spectroscopic and Stereochemical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise structure of methyl 2-bromo-2-cyclopropylacetate.
1H-NMR and 13C-NMR for Connectivity and Functional Group Analysis
¹H-NMR spectroscopy would be instrumental in identifying the different proton environments within the molecule. The expected spectrum would show distinct signals for the methoxy (B1213986) (-OCH₃) protons, the methine proton on the cyclopropyl (B3062369) ring, and the diastereotopic methylene (B1212753) protons of the cyclopropyl group. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and spatial relationships of these protons.
¹³C-NMR spectroscopy would complement the proton data by identifying the number of unique carbon environments. Signals would be expected for the carbonyl carbon of the ester, the carbon atom bearing the bromine, the methoxy carbon, and the carbons of the cyclopropyl ring.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.7 - 3.9 | 50 - 55 |
| C(Br)-H | 4.0 - 4.5 | 45 - 55 |
| Cyclopropyl-CH | 1.0 - 1.5 | 15 - 25 |
| Cyclopropyl-CH₂ | 0.5 - 1.2 | 5 - 15 |
| C=O | - | 165 - 175 |
Note: The values in this table are predictions and require experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the cyclopropyl ring and its attachment to the alpha-carbon.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals.
Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignments
For a complete stereochemical picture, particularly if diastereomers are present, NOE spectroscopy would be invaluable. This technique can reveal through-space proximity of protons, which would help in assigning the relative stereochemistry at the two chiral centers (the alpha-carbon and the C1 of the cyclopropyl ring).
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which should be consistent with the molecular formula C₆H₉BrO₂. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with expected fragments corresponding to the loss of the methoxy group, the bromine atom, or cleavage of the cyclopropyl ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.
IR Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ would be expected, characteristic of the C=O (carbonyl) stretching of the ester group. C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The C-Br stretch would likely appear in the fingerprint region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the cyclopropyl ring.
Table 2: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O Stretch (Ester) | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |
| C-O Stretch | 1000 - 1300 (Strong) | Variable |
| C-H Stretch (Alkyl) | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |
| C-Br Stretch | < 700 | < 700 |
Note: These are characteristic ranges and require experimental verification.
Chiral Analytical Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination
Since this compound possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral analytical techniques are necessary to separate and quantify these stereoisomers.
Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC): These techniques utilize a chiral stationary phase to differentially interact with the enantiomers and diastereomers, allowing for their separation. The relative peak areas in the resulting chromatogram would be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a given sample. The development of such a method is crucial for any application where stereochemical purity is important. A study on the chiral separation of similar compounds, such as alkyl 2-bromopropionates, has demonstrated the successful use of cyclodextrin (B1172386) derivatives as stationary phases in GC for determining optical purity. chemicalbook.com
X-ray Crystallography for Solid-State Structural Elucidation
As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal lattice and precise molecular geometry in the solid state are not available.
The process of obtaining a crystal structure for a compound like this compound would involve several key steps. Initially, the compound, which is a liquid at room temperature, would need to be crystallized. This is often a challenging step and could be a reason for the absence of crystallographic data. Techniques for crystallizing liquids include slow evaporation of a suitable solvent at low temperatures or in-situ crystallization on the diffractometer.
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.
Were the crystallographic data available, it would be presented in standardized tables. The following tables illustrate the type of information that a full crystallographic analysis would provide.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₆H₉BrO₂ |
| Formula weight | 193.04 g/mol |
| Temperature | Not Available |
| Wavelength | Not Available |
| Crystal system | Not Available |
| Space group | Not Available |
| Unit cell dimensions | a = ? Å α = ? °b = ? Å β = ? °c = ? Å γ = ? ° |
| Volume | Not Available |
| Z (molecules per unit cell) | Not Available |
| Density (calculated) | Not Available |
| Absorption coefficient | Not Available |
| F(000) | Not Available |
| Crystal size | Not Available |
| Theta range for data collection | Not Available |
| Index ranges | Not Available |
| Reflections collected | Not Available |
| Independent reflections | Not Available |
| Completeness to theta | Not Available |
| Absorption correction | Not Available |
| Max. and min. transmission | Not Available |
| Refinement method | Not Available |
| Data / restraints / parameters | Not Available |
| Goodness-of-fit on F² | Not Available |
| Final R indices [I>2sigma(I)] | Not Available |
| R indices (all data) | Not Available |
| Largest diff. peak and hole | Not Available |
This table would provide a comprehensive overview of the experimental conditions and the quality of the resulting structural model.
Furthermore, a detailed list of atomic coordinates and equivalent isotropic displacement parameters would be generated, as shown in the hypothetical table below.
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound
This data is not currently available in the public domain.
This information is crucial for understanding the precise location of each atom in the crystal lattice.
From these coordinates, it is possible to calculate the bond lengths and angles within the molecule. This data is fundamental for confirming the connectivity of the atoms and for detailed analysis of the molecular geometry. For this compound, particular points of interest would be the C-Br bond length, the geometry around the chiral center, and the conformation of the ester group relative to the cyclopropyl ring.
Table 3: Selected Bond Lengths [Å] and Angles [°] for this compound
This data is not currently available in the public domain.
In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of these structural parameters. However, such theoretical data would await experimental verification through X-ray crystallography. The determination of the crystal structure of this compound remains a valuable goal for fully characterizing this compound.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of a molecule like methyl 2-bromo-2-cyclopropylacetate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Detailed Research Findings: A typical DFT study on this compound, likely using a basis set such as 6-311++G(d,p), would begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be calculated. Key areas of investigation would include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. researchgate.net This map visualizes the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the bromine atom due to their high electronegativity, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Table 6.1.1: Hypothetical DFT-Calculated Electronic Properties (Note: These values are illustrative for this compound and based on typical results for similar organic molecules.)
| Property | Hypothetical Value | Significance |
| Energy of HOMO | -7.2 eV | Indicates electron-donating capability. |
| Energy of LUMO | -0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the molecule's overall polarity. |
| Mulliken Charge on Br | -0.25 e | Shows partial negative charge, site for nucleophilic displacement. |
| Mulliken Charge on C=O | +0.45 e | Shows partial positive charge, site for nucleophilic attack. |
Computational Modeling of Reaction Pathways and Energy Profiles
Theoretical modeling is invaluable for elucidating the mechanisms of chemical reactions. For a halogenated ester like this compound, a common reaction to study would be a nucleophilic substitution (SN2) at the carbon bearing the bromine atom.
Table 6.2.1: Hypothetical Energy Profile for an SN2 Reaction (Note: Data is for a hypothetical reaction: R-Br + OH⁻ → R-OH + Br⁻, where R is the methyl 2-cyclopropylacetate moiety.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (R-Br + OH⁻) | 0.0 | Starting energy of the separated reactants. |
| Transition State | +22.5 | The energy maximum along the reaction coordinate. |
| Products (R-OH + Br⁻) | -15.0 | The final energy of the separated products. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
Detailed Research Findings: DFT calculations can be used to perform a vibrational frequency analysis. The calculated frequencies and intensities can be used to generate a theoretical infrared (IR) spectrum. researchgate.net For this compound, key predicted peaks would include the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), C-O stretches, and vibrations associated with the cyclopropyl (B3062369) ring. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for the unique protons and carbons of the cyclopropyl group and the methyl ester would be compared to experimentally obtained spectra to confirm the structure.
Table 6.3.1: Hypothetical Correlation of Predicted and Experimental Spectroscopic Data
| Parameter | Predicted Value | Typical Experimental Value |
| IR: C=O Stretch | 1744 cm⁻¹ | ~1735 cm⁻¹ |
| ¹H NMR: CH-Br | 4.1 ppm | ~4.0 ppm |
| ¹³C NMR: C=O | 170 ppm | ~169 ppm |
| ¹³C NMR: C-Br | 55 ppm | ~53 ppm |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion and conformational behavior of molecules over time. monash.edunih.gov This is particularly relevant for understanding how the molecule's shape influences its interactions.
Detailed Research Findings: An MD simulation for this compound would model the molecule in a solvent box (e.g., water or an organic solvent) over a timescale of nanoseconds to microseconds. nih.govacs.org The simulation would reveal the preferred rotational conformations (rotamers) around the single bonds, such as the bond connecting the cyclopropyl ring to the carbonyl carbon. It would also show the flexibility of the ester group. This conformational sampling provides insight into which shapes the molecule is most likely to adopt, which in turn can affect its reactivity and how it fits into the active site of an enzyme or a receptor. acs.org Analysis of the trajectory could reveal, for instance, the solvent accessibility of the bromine atom, which is a key factor in its reactivity in substitution reactions.
Table 6.4.1: Potential Conformational Analysis from MD Simulations
| Dihedral Angle | Most Populated Angle(s) | Implication |
| Br-C-C=O | ~120°, ~240° | Defines the orientation of the bromine relative to the ester. |
| C-C-O-CH₃ | ~180° (trans) | The ester group prefers a planar, extended conformation. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity or other properties. researchgate.netnih.gov
Detailed Research Findings: this compound would not be studied in isolation but as part of a larger dataset of related compounds (e.g., a series of substituted bromoacetates). mdpi.com For each compound in the series, a set of "molecular descriptors" would be calculated using computational software. These descriptors can be electronic (like HOMO/LUMO energies), steric (like molecular volume), or topological. A statistical method, such as multiple linear regression, would then be used to create an equation that links these descriptors to an experimentally measured property, like the reaction rate constant for a substitution reaction or the retention time in chromatography. nih.govmdpi.com Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class.
Table 6.5.1: Example Molecular Descriptors for a QSRR Model
| Descriptor Type | Descriptor Name | Hypothetical Value | Role in Model |
| Electronic | LUMO Energy | -0.5 eV | Correlates with susceptibility to nucleophilic attack. |
| Steric | Molecular Volume | 125 ų | Relates to steric hindrance at the reaction center. |
| Lipophilicity | LogP | 1.8 | Predicts partitioning between polar/non-polar phases. |
| Topological | Wiener Index | 150 | Encodes molecular branching and size. |
Applications in Organic Synthesis and Chemical Biology
Role as a Key Intermediate in Complex Molecule Synthesis
The strained three-membered ring and the presence of a bromine atom, a good leaving group, make methyl 2-bromo-2-cyclopropylacetate and its analogs valuable precursors for introducing the cyclopropane (B1198618) motif into more complex molecular architectures.
Building Block for Natural Product Total Synthesis
While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the closely related ethyl 2-bromo-2-cyclopropylacetate serves as an important intermediate. The reactivity of the methyl ester is analogous to the ethyl ester, making it a suitable alternative in many synthetic routes. The cyclopropane unit is a key structural feature in a variety of natural products, and compounds like this compound provide a direct route to incorporate this motif.
Precursor to Pharmacologically Relevant Scaffolds
The cyclopropane ring is a desirable feature in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and enhance binding affinity of a molecule to its biological target. This compound can be used to synthesize a variety of pharmacologically relevant scaffolds. For instance, its analog, ethyl 2-bromo-2-cyclopropylacetate, is utilized as an intermediate in the synthesis of pharmaceutical chemicals. The ability to introduce a cyclopropyl (B3062369) group with a handle for further functionalization (the ester group) makes these compounds attractive for the construction of novel drug candidates. A related compound, methyl alpha-bromo-2-chlorophenylacetate, is a crucial intermediate in the synthesis of the antiplatelet drug Clopidogrel. google.com This highlights the significance of α-bromo esters in the preparation of important pharmaceuticals.
Participation in Polymerization Reactions (e.g., as Initiator, Monomer)
Compounds containing a carbon-bromine bond, such as this compound, can function as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu
In a typical ATRP process, the carbon-bromine bond is reversibly cleaved by a transition metal catalyst, generating a radical that can then initiate the polymerization of a monomer. While specific studies detailing the use of this compound as an ATRP initiator are not prevalent, its structural features are consistent with those of effective initiators. For example, ethyl 2-bromoisobutyrate and methyl 2-bromopropionate are commonly used initiators for the ATRP of various monomers like styrenes and (meth)acrylates. cmu.edunih.gov The presence of the electron-withdrawing ester group in this compound activates the C-Br bond towards homolytic cleavage, a key step in the initiation of ATRP.
Table 1: Comparison of Common ATRP Initiators
| Initiator Name | Structure | Monomers Polymerized |
| Methyl 2-bromopropionate | CH₃CH(Br)COOCH₃ | Styrene, Methacrylates |
| Ethyl 2-bromoisobutyrate | (CH₃)₂C(Br)COOCH₂CH₃ | Styrene, Acrylates |
| This compound | c-C₃H₅CH(Br)COOCH₃ | (Predicted) Styrenes, (Meth)acrylates |
Precursor for Radiolabeled Compounds in Research
Due to the lack of direct research on the use of this compound as a precursor for radiolabeled compounds, this section cannot be detailed at this time.
Development of Novel Reagents and Catalysts
The development of novel reagents and catalysts from this compound is an area of potential, though not extensively explored. The combination of the reactive α-bromo ester and the unique properties of the cyclopropyl group could be harnessed to create new synthetic tools. For instance, organometallic reagents derived from this compound could exhibit unique reactivity patterns.
Integration into Divergent Synthetic Strategies
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. The bifunctional nature of this compound, with its ester and bromo-cyclopropyl moieties, makes it an ideal candidate for such strategies.
A study by O'Brien and coworkers illustrates a divergent approach using a related bifunctional cyclopropane, (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate. nih.gov This precursor was derivatized through both the ester and the sulfide (B99878) functionalities to create a diverse collection of cyclopropane-containing lead-like compounds and fragments. nih.gov Similarly, the ester group of this compound could be hydrolyzed, reduced, or converted to an amide, while the bromide could be displaced by various nucleophiles or used in cross-coupling reactions. This orthogonal reactivity would allow for the systematic generation of a wide array of novel cyclopropane derivatives for screening in drug discovery and other applications.
Future Research Directions
Exploration of Undiscovered Reactivity Modes
The inherent ring strain and the presence of a bromine atom and an ester group in methyl 2-bromo-2-cyclopropylacetate suggest a rich and largely unexplored reactive landscape. Future research should focus on uncovering novel reaction pathways beyond its current use. Investigations into its behavior under radical conditions, for instance, could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions. The oxidative radical ring-opening of cyclopropane (B1198618) derivatives is a known process that can lead to the formation of various functionalized products. nih.gov Exploring the radical-mediated reactions of this compound could unveil new synthetic strategies.
Furthermore, its potential in cycloaddition reactions remains an area ripe for exploration. The development of methods for [3σ+2π] and [3σ+2σ] cycloadditions using carbonyl-substituted cyclopropanes under photocatalysis, without the need for metal co-catalysts, opens up new possibilities. chemrxiv.org Applying similar photoredox catalysis to this compound could lead to the synthesis of complex cyclopentane (B165970) and bicyclo[3.1.1]heptane derivatives.
Development of Greener and More Sustainable Synthetic Protocols
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research should aim to develop more environmentally benign and sustainable methods for the synthesis and application of this compound. This includes the exploration of reactions in aqueous media or the use of biodegradable solvents.
Visible-light-mediated cyclopropanation has emerged as a powerful and sustainable synthetic method. researchgate.net The use of visible light as a renewable energy source to drive chemical transformations is a key aspect of green chemistry. Future work could focus on developing photocatalytic methods for the synthesis of this compound itself, or for its subsequent reactions, thereby reducing the reliance on traditional, often hazardous, reagents and reaction conditions. researchgate.netgoogle.com
Biocatalysis offers another promising avenue for greener synthesis. The use of enzymes, such as engineered heme-containing proteins, for asymmetric cyclopropanation reactions has been demonstrated to provide high chemo- and stereoselectivity under mild conditions. wpmucdn.comacs.org Developing biocatalytic routes to chiral this compound or its derivatives would be a significant advancement in sustainable chemistry. utdallas.edunih.gov
Investigation of Novel Catalytic Systems for Enhanced Selectivity
The development of new catalytic systems is crucial for controlling the reactivity and selectivity of reactions involving this compound. While transition metal catalysts based on rhodium and copper are commonly used for cyclopropanation, there is a growing interest in catalysts based on more earth-abundant and less toxic metals like iron. researchgate.net
Future research could focus on designing novel chiral catalysts to achieve high enantioselectivity in reactions involving this compound. This could include the development of new chiral-at-metal rhodium complexes or the use of chiral porphyrin ligands with iron catalysts. dntb.gov.ua Furthermore, the use of cyclopropenium ions as phase-transfer catalysts has been shown to be effective in a variety of organic transformations and could be explored for reactions with this compound. nih.gov
Atom transfer radical addition (ATRA) and cyclization (ATRC) are powerful methods for forming carbon-carbon bonds. rsc.orgresearchgate.net Investigating novel copper-based catalytic systems for the ATRA reactions of this compound, potentially using environmentally benign reducing agents like ascorbic acid, could lead to highly efficient and selective transformations. rsc.org
Applications in Materials Science Beyond Traditional Organic Synthesis
The unique properties of the cyclopropyl (B3062369) group, such as its high ring strain and π-character, make it an attractive component for the design of new materials. ontosight.aiwikipedia.org Future research should explore the potential of incorporating the this compound motif into polymers and other materials. The strained ring could act as a latent reactive group, allowing for post-polymerization modifications or the development of stress-responsive materials.
Cyclopropane derivatives have been investigated for their potential in photochemistry and as precursors for high-energy materials. researchgate.net The presence of the bromine atom in this compound could be exploited for the synthesis of novel functional materials. For instance, it could serve as a handle for grafting onto surfaces or for the synthesis of liquid crystalline materials with unique properties. The versatility of cyclopropane derivatives as building blocks extends to materials science, and exploring these applications for this compound is a promising research direction. researchgate.net
Advanced Spectroscopic Characterization of Transient Species and Intermediates
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques can provide invaluable insights into the nature of transient intermediates and transition states.
For instance, in-situ spectroscopic methods, such as low-temperature NMR and EPR spectroscopy, could be employed to study the formation and reactivity of radical intermediates in reactions involving this compound. acs.org The study of Grignard reagent formation at low temperatures has allowed for the trapping and characterization of otherwise unstable intermediates. researchgate.net Similar techniques could be applied to investigate the intermediates formed during Grignard reactions with this compound.
Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental studies by providing detailed information on reaction pathways and the electronic structure of intermediates. nih.gov A combined experimental and computational approach would be powerful in elucidating the complex reactivity of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 2-bromo-2-cyclopropylacetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Kulinkovich’s reductive cyclopropanation of 3,3-diethoxy propionate, followed by mesylation and oxidation to form 2-(1'-mesyloxycyclopropyl)-acetic acid. Subsequent α-bromination of the acid chloride using N-bromosuccinimide (NBS) in the presence of catalytic HBr generates the brominated intermediate, which undergoes basic elimination to yield the final product . Alternative routes involve bromination of cyclopropylacetic acid derivatives with thionyl chloride and NBS in dichloroethane under reflux . Key variables affecting yield include catalyst choice (e.g., FeBr₃ vs. HBr), solvent polarity, and reaction duration. Purity is enhanced via fractional distillation or column chromatography.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include cyclopropyl protons (δ 1.0–1.5 ppm, multiplet) and the ester methyl group (δ 3.6–3.8 ppm, singlet). Bromine’s electronegativity deshields adjacent carbons in ¹³C NMR (e.g., C-Br at δ ~70 ppm). Mass spectrometry (MS) typically shows a molecular ion peak at m/z 224 [M⁺] with fragmentation patterns corresponding to cyclopropane ring cleavage (e.g., m/z 104 [PhCNH⁺]) . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures purity, while differential scanning calorimetry (DSC) monitors thermal stability.
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store at 2–8°C under inert argon atmosphere to prevent hydrolysis or oxidation . Use chemically resistant gloves (e.g., nitrile) and protective eyewear during handling. Avoid skin contact due to potential halogenated compound toxicity. Work in a fume hood with adequate ventilation, and quench waste with neutralizing agents (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. What are the key reaction pathways and mechanisms involving this compound in complex organic syntheses?
- Methodological Answer : The bromine atom undergoes nucleophilic substitution with amines or alkoxides to form α-amino or α-ether derivatives, useful in peptidomimetics. Reductive dehalogenation with LiAlH₄ yields methyl 2-cyclopropylacetate, a precursor for cyclopropane-containing natural products . In cross-coupling reactions (e.g., Suzuki-Miyaura), the cyclopropyl ring’s strain enhances reactivity, enabling sp³-sp² carbon bond formation. Density Functional Theory (DFT) studies can model transition states to optimize regioselectivity .
Q. How is this compound utilized in the synthesis of biologically active cyclopropane derivatives?
- Methodological Answer : The compound serves as a key intermediate in synthesizing cyclopropane-fused heterocycles. For example, it participates in [2+1] cycloadditions with alkenes to generate bicyclic structures with antimicrobial activity . In medicinal chemistry, its derivatives are screened for enzyme inhibition (e.g., HIV protease) by leveraging the cyclopropane ring’s conformational rigidity. Bioactivity assays often pair synthesis with in vitro testing (e.g., MIC for antibiotics) .
Q. How should discrepancies in reported spectral data for this compound be resolved?
- Methodological Answer : Contradictions in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Validate spectra using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS). Cross-reference with computational predictions (e.g., ACD/Labs or Gaussian) for ¹H/¹³C chemical shifts. For MS, compare fragmentation patterns under standardized ionization conditions (e.g., EI at 70 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
